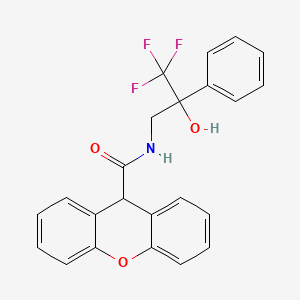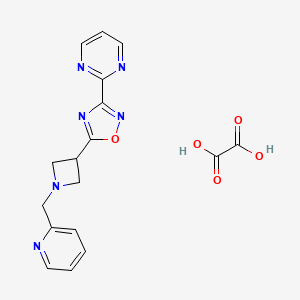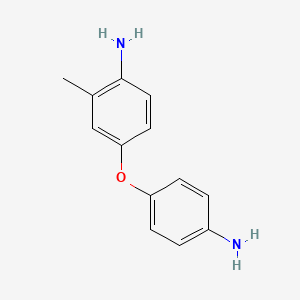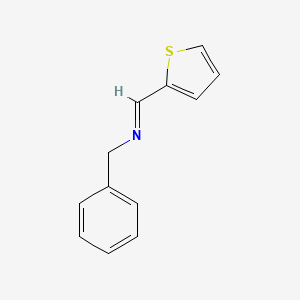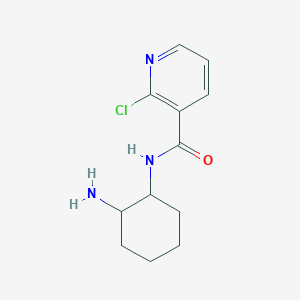
2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine is a compound belonging to the indole family, characterized by the presence of a difluoro-substituted indole ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine typically involves the reaction of 4,6-difluoroindole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
2-(4,6-difluoro-1h-indol-3-yl)ethan-1-amine can be compared with other indole derivatives such as:
2-(4,6-dichloro-1H-indol-3-yl)ethanamine: Similar in structure but with chlorine atoms instead of fluorine, leading to different chemical reactivity and biological activity.
2-(1,2-diphenyl-1H-indol-3-yl)ethanamine: Contains additional phenyl groups, which may enhance its binding affinity to certain receptors.
Tryptamine: A naturally occurring indole derivative with a similar structure but different biological functions.
The uniqueness of this compound lies in its difluoro substitution, which can significantly influence its chemical properties and biological activities compared to other indole derivatives .
Properties
CAS No. |
1360891-65-1 |
|---|---|
Molecular Formula |
C10H10F2N2 |
Molecular Weight |
196.20 |
IUPAC Name |
2-(4,6-difluoro-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C10H10F2N2/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7/h3-5,14H,1-2,13H2 |
InChI Key |
XGDPOURMTUKZDA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1NC=C2CCN)F)F |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CCN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-allyl-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B1651850.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B1651851.png)


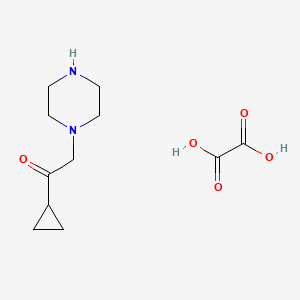
![2-[3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B1651858.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate](/img/structure/B1651859.png)
